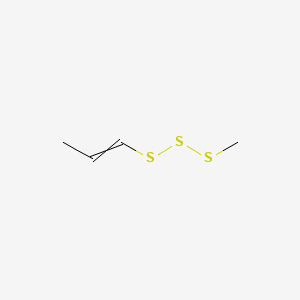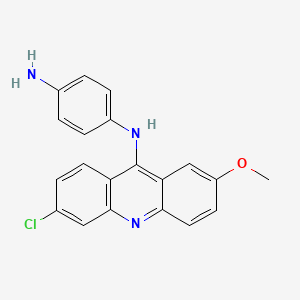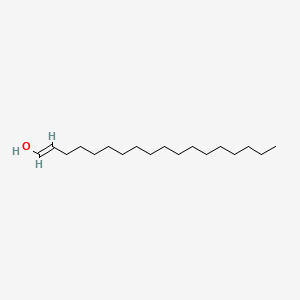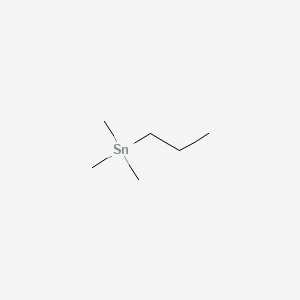
Stannane, trimethylpropyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stannane, trimethylpropyl- is an organotin compound with the molecular formula C₆H₁₆Sn and a molecular weight of 206.901 g/mol . It is also known by other names such as Propyltrimethylstannane , Propyltrimethyltin , and Trimethylpropylstannane . This compound is characterized by the presence of a tin atom bonded to a propyl group and three methyl groups.
Preparation Methods
The synthesis of Stannane, trimethylpropyl- typically involves the reaction of trimethyltin chloride with propylmagnesium bromide in an ether solvent . The reaction is carried out under reflux conditions for several hours, followed by hydrolysis with a saturated ammonium chloride solution. The organic layer is then separated, washed with water, dried over magnesium sulfate, and the solvent is evaporated under reduced pressure .
Chemical Reactions Analysis
Stannane, trimethylpropyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form organotin oxides.
Substitution: It can undergo substitution reactions where the tin atom is replaced by other atoms or groups.
Coupling Reactions: It can participate in C-Sn coupling reactions to form new carbon-tin bonds.
Common reagents used in these reactions include Grignard reagents , halogens , and oxidizing agents . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Stannane, trimethylpropyl- has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Organotin compounds, including Stannane, trimethylpropyl-, are studied for their potential biological activities and toxicological effects.
Medicine: Research is ongoing to explore the potential use of organotin compounds in medicinal chemistry.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Stannane, trimethylpropyl- involves its interaction with molecular targets through the tin atom. The tin atom can form bonds with various atoms and groups, leading to the formation of new compounds. The specific pathways involved depend on the nature of the reactions and the conditions under which they are carried out.
Comparison with Similar Compounds
Stannane, trimethylpropyl- can be compared with other similar organotin compounds such as:
- Trimethyltin chloride
- Triethyltin chloride
- Tripropyltin chloride
These compounds share similar chemical properties but differ in the nature of the alkyl groups attached to the tin atom. The uniqueness of Stannane, trimethylpropyl- lies in its specific combination of a propyl group and three methyl groups, which influences its reactivity and applications .
Properties
CAS No. |
3531-45-1 |
|---|---|
Molecular Formula |
C6H16Sn |
Molecular Weight |
206.90 g/mol |
IUPAC Name |
trimethyl(propyl)stannane |
InChI |
InChI=1S/C3H7.3CH3.Sn/c1-3-2;;;;/h1,3H2,2H3;3*1H3; |
InChI Key |
GDLIQYVPJMAUEA-UHFFFAOYSA-N |
Canonical SMILES |
CCC[Sn](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-methoxyethyl)[1,2,4]triazolo[3,4-a]phthalazin-6-amine](/img/structure/B13825876.png)
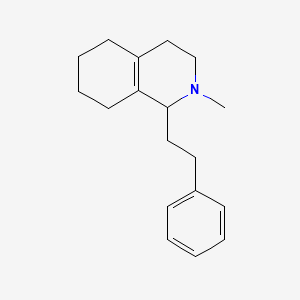
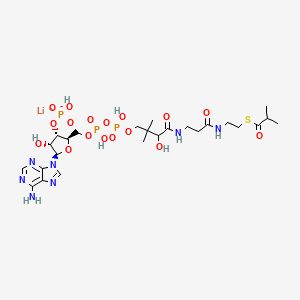
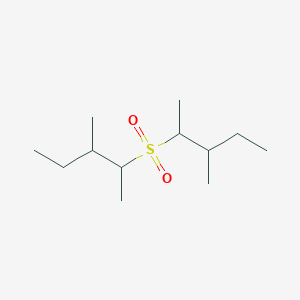
![(7R,8S,9S,10R)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol](/img/structure/B13825901.png)
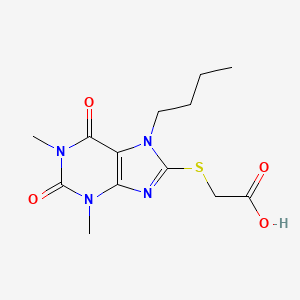
![N'-(2-oxoindol-3-yl)-2-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetohydrazide](/img/structure/B13825910.png)
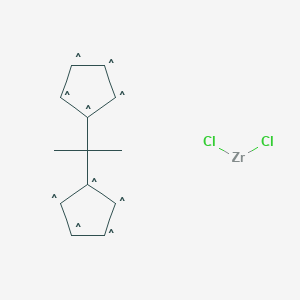
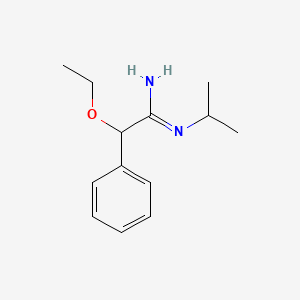
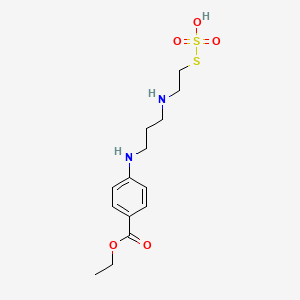
![Benzimidazo[2,1-b]benzo[lmn]perimidino[1,2-j][3,8]phenanthroline-8,11-dione](/img/structure/B13825943.png)
